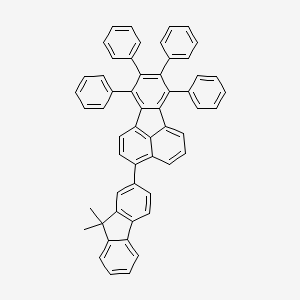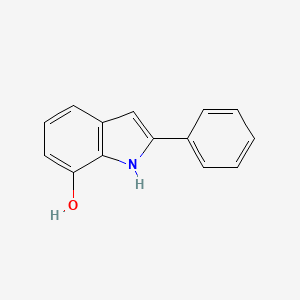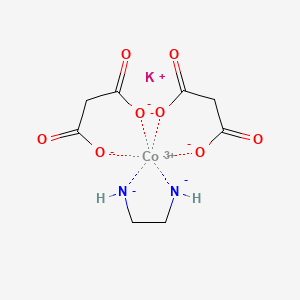![molecular formula C12H26N4O4Zn B13138653 zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
zinc;[(1S)-5-amino-1-carboxypentyl]azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of zinc, an essential trace element, and a specific organic ligand that contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;[(1S)-5-amino-1-carboxypentyl]azanide typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves the use of zinc acetate and the organic ligand in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced purification techniques ensures the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc;[(1S)-5-amino-1-carboxypentyl]azanide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the specific organic ligand, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc oxide derivatives, while substitution reactions can produce various halogenated compounds .
Aplicaciones Científicas De Investigación
Zinc;[(1S)-5-amino-1-carboxypentyl]azanide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions, including the Mannich reaction and other carbon-carbon bond-forming reactions. Its unique properties make it an effective catalyst for promoting these reactions under mild conditions .
Biology: In biological research, this compound is studied for its potential role in enzyme regulation and protein synthesis. Zinc is an essential element in many biological processes, and this compound provides a useful model for studying zinc’s interactions with biological molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and its role in wound healing. The compound’s ability to interact with biological molecules makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of advanced materials, including metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and other areas .
Mecanismo De Acción
The mechanism of action of zinc;[(1S)-5-amino-1-carboxypentyl]azanide involves its interaction with various molecular targets, including enzymes and proteins. The zinc ion in the compound can act as a Lewis acid, facilitating the formation of coordination complexes with biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to zinc;[(1S)-5-amino-1-carboxypentyl]azanide include other zinc-containing coordination complexes, such as zinc azide and organozinc compounds. These compounds share some chemical properties with this compound but differ in their specific ligands and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific organic ligand, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H26N4O4Zn |
|---|---|
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
zinc;[(1S)-5-amino-1-carboxypentyl]azanide |
InChI |
InChI=1S/2C6H13N2O2.Zn/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/t2*5-;/m00./s1 |
Clave InChI |
XYXBVHINGRJAOR-MDTVQASCSA-N |
SMILES isomérico |
C(CCN)C[C@@H](C(=O)O)[NH-].C(CCN)C[C@@H](C(=O)O)[NH-].[Zn+2] |
SMILES canónico |
C(CCN)CC(C(=O)O)[NH-].C(CCN)CC(C(=O)O)[NH-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


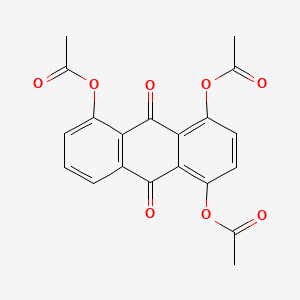
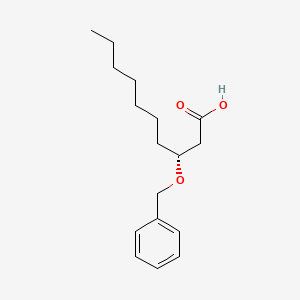
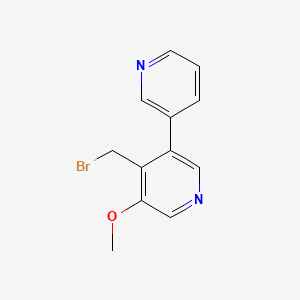
![1-[5-[4-(4-Chlorophenyl)phenoxy]pentyl]-3-(4-pyridyl)imidazolidin-2-one](/img/structure/B13138599.png)
![N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}glycine](/img/structure/B13138612.png)
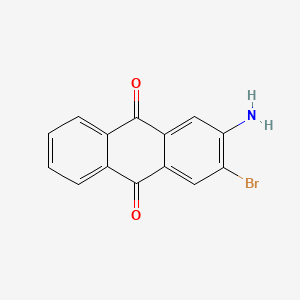
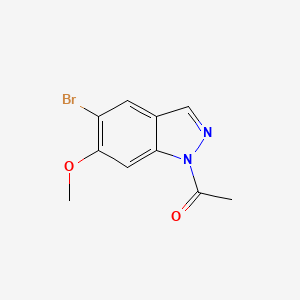
![2-(Difluoromethyl)-3-ethynylimidazo[1,2-b]pyridazine](/img/structure/B13138626.png)
